![molecular formula C13H15N3O3S B2578510 N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide CAS No. 1424632-60-9](/img/structure/B2578510.png)
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The combined extracts were dried over anhydrous sodium sulfate and evaporated on a rotary evaporator, and the residue was purified by chromatography .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its solid form and its NMR spectrum .Applications De Recherche Scientifique
Drug Metabolism and Characterization
One application involves the use of microbial-based surrogate biocatalytic systems to produce mammalian metabolites of biaryl-bis-sulfonamide compounds, facilitating the full structural characterization of these metabolites by nuclear magnetic resonance spectroscopy. This approach supports the identification and quantification of drug metabolites during clinical investigations (Zmijewski et al., 2006).
Synthesis and Antibacterial Evaluation
Research has also focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. These efforts aim to develop compounds with high antibacterial activities, highlighting the potential therapeutic applications of sulfonamides in combating bacterial infections (Azab et al., 2013).
Novel Heterocyclic Compounds
Another area of application involves the one-pot synthesis of N-(imidazo[1,2-a]pyridin-3-yl) and N-(imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, showcasing a method for synthesizing target heterocyclic compounds without isolating intermediates. This research contributes to the development of novel compounds with potential for further pharmacological exploration (Rozentsveig et al., 2013).
Antioxidant Activity
Sulfone/sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) have been synthesized and tested for their antioxidant activity. This research is significant for identifying compounds with potential antioxidant properties, which could have therapeutic applications in diseases caused by oxidative stress (Padmaja et al., 2014).
Mécanisme D'action
Orientations Futures
The 1,2,4-oxadiazole ring, which is a key feature of this compound, is a well-known pharmacophore and is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
Propriétés
IUPAC Name |
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-11-15-13(19-16-11)7-9-14-20(17,18)10-8-12-5-3-2-4-6-12/h2-6,8,10,14H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWTXVTZBWARCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCNS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2578429.png)
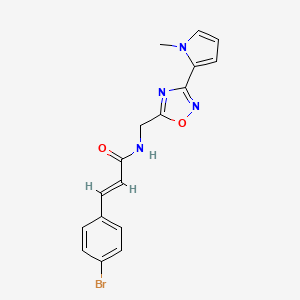
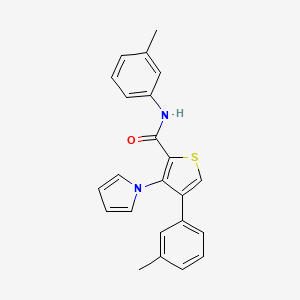
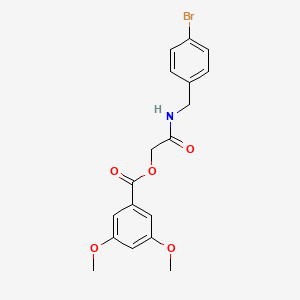

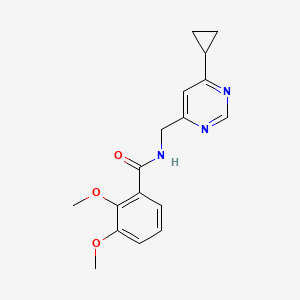
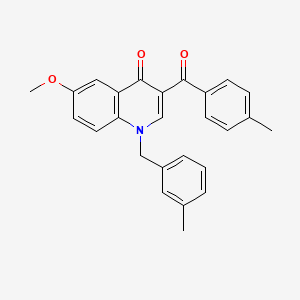

![1-(2-chloro-6-fluorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2578442.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(2-phenoxyacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2578443.png)

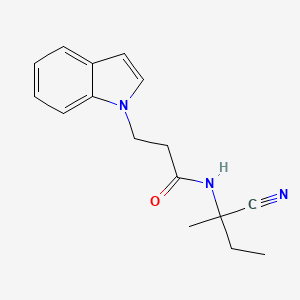
![5-Methyl-4-[(4-nitrophenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B2578448.png)
![N-(2-chlorophenyl)-3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2578449.png)